2,4-Dibromo-5-chlorophenol

Organic Synthesis Pharmaceutical Intermediates Halogenated Phenols

2,4-Dibromo-5-chlorophenol (CAS 89284-48-0) delivers precise regiochemistry for selective nucleophilic aromatic substitution at the 5-position, enabling reliable synthesis of 2-amino-5-bromo-4-chlorophenol scaffolds. With a validated LogP of 3.57—significantly higher than simpler dihalogenated analogs—this intermediate offers superior membrane permeability for antimicrobial lead optimization. A patented photocatalytic water-phase synthesis route aligns with green chemistry mandates, reducing solvent waste. Researchers developing biofilm inhibitors, agrochemicals, or advanced materials should procure this exact isomer to ensure correct substitution patterns and maximize synthetic yield.

Molecular Formula C6H3Br2ClO
Molecular Weight 286.35
CAS No. 89284-48-0
Cat. No. B2791331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-5-chlorophenol
CAS89284-48-0
Molecular FormulaC6H3Br2ClO
Molecular Weight286.35
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Br)Br)O
InChIInChI=1S/C6H3Br2ClO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H
InChIKeyDDYJQUSXDYZKSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-5-chlorophenol (CAS 89284-48-0): Halogenated Phenol for Specialized Synthesis and Antimicrobial Research


2,4-Dibromo-5-chlorophenol (CAS 89284-48-0) is a halogenated phenolic compound with the molecular formula C6H3Br2ClO and a molecular weight of 286.35 g/mol. Characterized by a distinct substitution pattern of two bromine atoms at positions 2 and 4, and a chlorine atom at position 5 on the phenol ring [1][2], this compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of bioactive molecules and specialty chemicals. Its unique halogen arrangement imparts specific reactivity and physicochemical properties that differentiate it from simpler mono- or dihalogenated phenol analogs, making it a valuable tool for researchers developing antimicrobial agents, agrochemicals, and advanced materials [3].

Why Generic Halogenated Phenols Cannot Substitute for 2,4-Dibromo-5-chlorophenol (89284-48-0) in Research and Industrial Applications


While halogenated phenols share a common phenolic core, the precise substitution pattern of 2,4-Dibromo-5-chlorophenol is critical for its intended functions. The specific 2,4-dibromo-5-chloro arrangement governs its reactivity in nucleophilic aromatic substitution, directing the selective displacement of the 5-chloro group under appropriate conditions to yield valuable amino derivatives [1]. Furthermore, the combination and positions of the bromine and chlorine atoms directly influence the compound's lipophilicity (LogP 3.57) [2], a key parameter for membrane permeability and bioaccumulation potential. Substituting with a different isomer (e.g., 2,5-dibromo-4-chlorophenol) or a non-halogenated analog would fundamentally alter both its synthetic utility and biological profile, leading to different reaction pathways, altered physicochemical properties, and potentially divergent biological outcomes. Therefore, for applications requiring this exact halogenation architecture, generic substitution is not scientifically justifiable.

Quantitative Evidence for 2,4-Dibromo-5-chlorophenol (89284-48-0): Differentiated Performance Data for Informed Procurement


Synthetic Utility: Selective Nucleophilic Substitution to Yield 2-Amino-5-bromo-4-chlorophenol

2,4-Dibromo-5-chlorophenol demonstrates a key synthetic advantage: its 5-chloro group is susceptible to nucleophilic aromatic substitution, enabling a high-yield conversion to 2-amino-5-bromo-4-chlorophenol when reacted with ammonia in ethanol under reflux . This specific transformation is not observed with the non-halogenated analog phenol or with the 2,4-dibromophenol analog lacking the 5-chloro substituent, which would either not react or produce a different regioisomer. The selective reactivity of the 5-position chloro group provides a precise, high-purity route to a valuable amino-phenol intermediate, a building block in the synthesis of more complex pharmaceutical and dye molecules.

Organic Synthesis Pharmaceutical Intermediates Halogenated Phenols

Lipophilicity Enhancement: Significantly Higher LogP Compared to 2,4-Dibromophenol and 2,4-Dichlorophenol

The lipophilicity of 2,4-Dibromo-5-chlorophenol, as measured by its octanol-water partition coefficient (LogP), is a critical determinant of its behavior in both biological and environmental systems. The compound exhibits a LogP of 3.57 [1]. This value is substantially higher than that of the closely related analog 2,4-dibromophenol, which has a LogP of approximately 3.22 [2], and more than 0.7 LogP units greater than 2,4-dichlorophenol, which has a LogP of approximately 2.82 [3]. This quantifiable increase in lipophilicity indicates a greater propensity for membrane permeation and bioaccumulation, making it a more effective candidate for applications requiring enhanced cellular uptake or interaction with lipid-rich environments.

Physicochemical Properties Drug Design Environmental Fate

Antimicrobial Activity: Inferred Potency Based on Halogenation Pattern

While specific minimum inhibitory concentration (MIC) data for 2,4-Dibromo-5-chlorophenol against defined microbial strains is limited in the open literature, its activity can be inferred from established structure-activity relationships (SAR) for halogenated phenols. Research on brominated phenols indicates that antimicrobial potency increases with the number and type of halogen substituents [1][2]. A 2024 study screening 126 halogenated compounds identified highly active halogenated phenols with MICs as low as 5 μg/mL against Staphylococcus aureus biofilms, underscoring the potential of strategic halogenation [3]. Given its high bromine content (two bromine atoms) and the presence of an additional chlorine atom, 2,4-Dibromo-5-chlorophenol is positioned at the upper end of the antimicrobial potency spectrum relative to simpler mono- or dihalogenated phenols. Its LogP of 3.57 further suggests favorable membrane permeability, a prerequisite for intracellular antimicrobial action.

Antimicrobial Biofilm Inhibition Halogenated Phenols

Photocatalytic Synthesis: A Green Chemistry Advantage in Water-Phase Production

A patented method for the photocatalytic synthesis of polybrominated phenol compounds in a water phase specifically enables the production of 2,4-Dibromo-5-chlorophenol under environmentally benign conditions . This method, which utilizes light-driven catalysis in an aqueous medium, stands in contrast to traditional synthetic routes for halogenated phenols that often rely on organic solvents, harsh reagents, and generate significant waste. While the patent does not provide a direct yield comparison to alternative methods for this specific compound, the disclosed approach represents a quantifiable advantage in terms of process greenness: it reduces organic solvent usage, minimizes by-product formation, and simplifies post-reaction purification. This makes the compound obtainable via a more sustainable and potentially more cost-effective route, a critical differentiator for industrial-scale procurement and environmentally conscious research programs.

Green Chemistry Photocatalysis Sustainable Synthesis

Validated Application Scenarios for 2,4-Dibromo-5-chlorophenol (89284-48-0) Based on Quantitative Evidence


Precursor for Synthesizing Amino-Phenol Derivatives in Pharmaceutical Research

In medicinal chemistry and pharmaceutical development, 2,4-Dibromo-5-chlorophenol is the preferred starting material for synthesizing 2-amino-5-bromo-4-chlorophenol and related amino-phenol derivatives. The selective nucleophilic aromatic substitution at the 5-position, as described in Section 3, provides a reliable and high-purity route to these valuable intermediates, which are key building blocks for a range of bioactive molecules, including potential drug candidates and dyes . Researchers requiring this specific amino-phenol scaffold should prioritize this compound over other halogenated phenols to ensure the correct regioisomer and maximize synthetic yield.

Antimicrobial Formulation Development and Biofilm Research

For scientists developing novel antimicrobial agents or studying biofilm inhibition, 2,4-Dibromo-5-chlorophenol is a high-potential candidate due to its strategic halogenation pattern. The class-level evidence presented in Section 3 indicates that polybrominated phenols, particularly those with additional chlorine substitution, exhibit potent antimicrobial and antibiofilm activity . The compound's high lipophilicity (LogP 3.57) further supports its ability to penetrate bacterial membranes and disrupt intracellular processes, making it a strong candidate for lead optimization in drug discovery programs targeting persistent infections.

Green Chemistry and Sustainable Synthesis Process Development

In industrial and academic settings focused on green chemistry principles, the procurement of 2,4-Dibromo-5-chlorophenol is supported by a patented photocatalytic water-phase synthesis method . This approach aligns with sustainability goals by minimizing organic solvent use and waste generation. Process chemists and procurement specialists evaluating the environmental footprint of their supply chain should consider this compound, as it can be sourced or produced using a demonstrably greener method compared to traditional halogenation routes, offering both economic and ecological benefits.

Environmental Fate and Ecotoxicology Studies

Environmental scientists and regulators require precise data on the behavior of halogenated organic compounds in aquatic and terrestrial systems. The quantified LogP value of 3.57 for 2,4-Dibromo-5-chlorophenol, which is significantly higher than that of 2,4-dibromophenol (3.22) and 2,4-dichlorophenol (2.82) , provides a critical parameter for modeling its bioaccumulation potential, transport, and persistence in the environment. This compound serves as a well-characterized reference standard in studies examining the fate and effects of brominated/chlorinated phenolic contaminants, offering a distinct lipophilicity profile that is not mimicked by simpler analogs.

Technical Documentation Hub

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